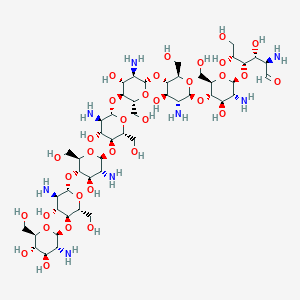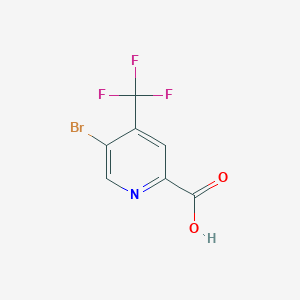
Sodium (R)-3-hydroxy-2-(phosphonooxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate is a chemical compound that belongs to the class of organic phosphates It is characterized by the presence of a sodium ion, a hydroxy group, and a phosphonooxy group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate typically involves the esterification of ®-3-hydroxy-2-(phosphonooxy)propanoic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(R)-3-hydroxy-2-(phosphonooxy)propanoic acid+NaOH→Sodium (R)-3-hydroxy-2-(phosphonooxy)propanoate+H2O
Industrial Production Methods
Industrial production of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate may involve large-scale esterification processes using high-purity reagents and optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Análisis De Reacciones Químicas
Types of Reactions
Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of ®-3-hydroxy-2-(phosphonooxy)propanoic acid and sodium hydroxide.
Esterification: It can react with alcohols to form esters.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the phosphonooxy group can participate in redox reactions.
Common Reagents and Conditions
Hydrolysis: Water and acid or base catalysts.
Esterification: Alcohols and acid catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: ®-3-hydroxy-2-(phosphonooxy)propanoic acid and sodium hydroxide.
Esterification: Esters of ®-3-hydroxy-2-(phosphonooxy)propanoic acid.
Oxidation: Oxidized derivatives of the compound.
Aplicaciones Científicas De Investigación
Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organic phosphates.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Comparación Con Compuestos Similares
Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate can be compared with other similar compounds, such as:
- Sodium ®-3-hydroxy-2-(phosphonooxy)butanoate
- Sodium ®-3-hydroxy-2-(phosphonooxy)pentanoate
These compounds share similar structural features but differ in the length of the carbon chain. The unique properties of Sodium ®-3-hydroxy-2-(phosphonooxy)propanoate, such as its specific reactivity and biological activity, distinguish it from these related compounds.
Propiedades
Fórmula molecular |
C3H6NaO7P |
|---|---|
Peso molecular |
208.04 g/mol |
Nombre IUPAC |
sodium;(2R)-3-hydroxy-2-phosphonooxypropanoate |
InChI |
InChI=1S/C3H7O7P.Na/c4-1-2(3(5)6)10-11(7,8)9;/h2,4H,1H2,(H,5,6)(H2,7,8,9);/q;+1/p-1/t2-;/m1./s1 |
Clave InChI |
FDCUSZSRIXDPHE-HSHFZTNMSA-M |
SMILES isomérico |
C([C@H](C(=O)[O-])OP(=O)(O)O)O.[Na+] |
SMILES canónico |
C(C(C(=O)[O-])OP(=O)(O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


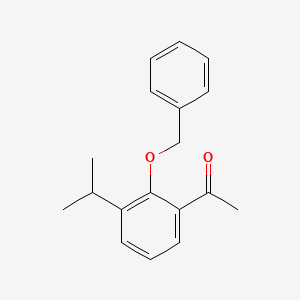

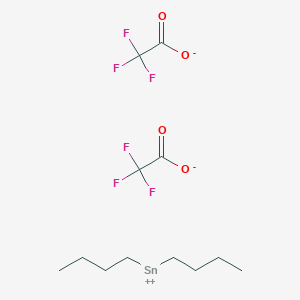
![4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide](/img/structure/B12847635.png)
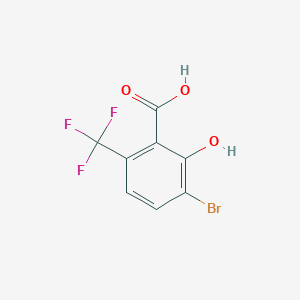
![(S)-2-methyl-N-(7-methyl-8-((3-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)pyrimidine-5-carboxamide hydrochloride](/img/structure/B12847654.png)


![tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid](/img/structure/B12847669.png)
![5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847674.png)
